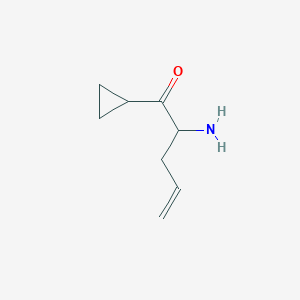

2-Amino-1-cyclopropylpent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-cyclopropylpent-4-en-1-one is an organic compound with the molecular formula C8H13NO It features a cyclopropyl group attached to a pentenone backbone, with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopropylpent-4-en-1-one can be achieved through several methodsFor instance, starting with a cyclopropyl ketone, the compound can be synthesized through a series of reactions including alkylation, reduction, and amination .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopropylpent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

2-Amino-1-cyclopropylpent-4-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopropylpent-4-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3,4-thiadiazoles: These compounds share the amino group and have similar biological activities.

Cyclopropyl ketones: These compounds have a similar cyclopropyl group and undergo similar chemical reactions.

Uniqueness

2-Amino-1-cyclopropylpent-4-en-1-one is unique due to its specific structure, which combines a cyclopropyl group with a pentenone backbone and an amino group. This unique combination of functional groups gives it distinct chemical and biological properties compared to other similar compounds .

Biological Activity

2-Amino-1-cyclopropylpent-4-en-1-one is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a pentenone backbone, and an amino group. Its molecular formula is C8H13NO, and it has a molecular weight of approximately 139.19 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the amino group may enhance the ability of the compound to interact with microbial cell membranes or specific targets within microbial cells, leading to inhibition of growth or cell death. Preliminary studies suggest that derivatives of this compound could be effective against a range of bacteria and fungi, although specific data on this compound is limited.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in cultured mammalian cells. In vitro assays typically involve immortalized cell lines to assess the compound's ability to induce cell death or inhibit cell proliferation.

Table 1: Cytotoxicity Assays Summary

| Assay Type | Methodology | Outcome Measure |

|---|---|---|

| LDH Release | Colorimetric assay | Plasma membrane integrity |

| Colony Formation | Low-adherence plates | Clonogenic growth |

| Cell Cycle Analysis | Flow cytometry | Distribution across cell cycle phases |

| Apoptosis Detection | Annexin V staining | Membrane integrity |

These assays are crucial for understanding the mechanisms through which this compound may exert its effects on cancer cells. The compound's ability to induce apoptosis or cause cell cycle arrest can be pivotal in its potential therapeutic applications.

The biological activity of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The unique structural features allow it to bind effectively, potentially altering the activity of these targets and leading to various biological effects. For instance, the amino group may facilitate nucleophilic attacks, while the cyclopropyl ring could influence conformational dynamics.

Case Study: Anticancer Research

A study focusing on compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancer models. The research involved testing various concentrations of the compound and assessing its effects on cell viability and apoptosis rates.

Key Findings:

- Concentration-dependent effects : Higher concentrations resulted in increased cytotoxicity.

- Mechanistic insights : Flow cytometry revealed that treated cells exhibited increased annexin V positivity, indicating early apoptotic changes.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds such as cyclopropyl ketones and other amino-substituted derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | TBD | Enzyme inhibition, apoptosis induction |

| Cyclopropyl ketone | Low | TBD | Unknown |

| 2-Amino-1,3,4-thiadiazole | High | Low | Receptor binding |

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

2-amino-1-cyclopropylpent-4-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-2-3-7(9)8(10)6-4-5-6/h2,6-7H,1,3-5,9H2 |

InChI Key |

JCFWJPWVPVHPLU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=O)C1CC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.